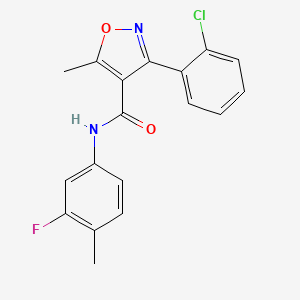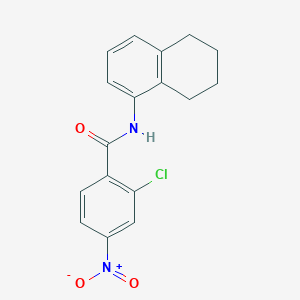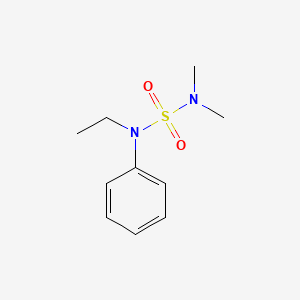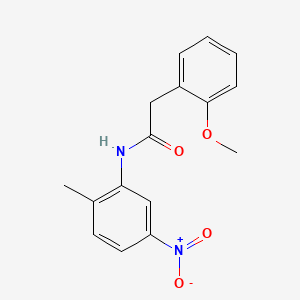
4-chloro-N'-(8-quinolinylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N'-substituted benzohydrazide derivatives, including compounds similar to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide, typically involves the reaction of an appropriate quinolinecarbaldehyde with substituted benzohydrazides. These reactions are generally performed under controlled conditions to ensure the formation of the desired product. The synthesized compounds are characterized using techniques such as IR and NMR spectroscopy to confirm their structures (Shaikh, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been determined through various spectroscopic methods. For example, crystallographic analysis has shown that these molecules can exhibit different degrees of planarity and dihedral angles between their aromatic rings. Hydrogen bonding and π-π interactions play significant roles in their crystalline structures, influencing their overall molecular conformations (Subashini et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to the active hydrazide group and the presence of other functional groups. The hydrazide-hydrazones derived from these compounds can serve as intermediates in the synthesis of other complex organic molecules. They exhibit different reactivity patterns depending on their structural features and substituents (Shaikh, 2013).
Applications De Recherche Scientifique
Anti-inflammatory and Anti-microbial Properties
Research has identified compounds related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide with significant anti-inflammatory and anti-microbial activities. For instance, studies on quinoline derivatives have shown potent ligand activities at human histamine receptors, indicating potential for anti-inflammatory applications in vivo. These compounds, through their structure-activity relationship (SAR) exploration, offer insights into designing new therapeutic agents with enhanced efficacy (Smits et al., 2008).
Sensing Biological Zn(II)
Quinoline-derivatized fluoresceins, including compounds related to this compound, have been developed as sensors for biological Zn(II). These sensors show significant fluorescence enhancement upon Zn(II) coordination, demonstrating utility in selective and sensitive detection of Zn(II) in biological systems. The development of such sensors aids in understanding the role of zinc in biological processes and could contribute to diagnostic applications (Nolan et al., 2005).
Anticancer Activity
A variety of quinoline-3-carbaldehyde hydrazones, closely related to this compound, have been synthesized and evaluated for their cytotoxic properties against various human tumor cell lines. These studies have identified compounds with pronounced cancer cell growth inhibitory effects, highlighting the potential of quinoline derivatives in cancer therapy development. The findings underscore the importance of quinoline structures in medicinal chemistry for anticancer drug discovery (Korcz et al., 2018).
Fluorescence and Colorimetric Sensing
Compounds based on this compound have been explored for their multifunctional sensing capabilities. For example, a multifunctional fluorescent and colorimetric receptor developed for the detection of Al(3+) and CN(-) in aqueous solutions demonstrates the versatility of quinoline derivatives as sensors. These developments are pivotal for environmental monitoring and biomedical diagnostics, offering rapid and sensitive detection methods (Lee et al., 2014).
Synthesis and Evaluation of Novel Derivatives
The synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides demonstrates the ongoing research into novel derivatives of this compound. These efforts are aimed at exploring the chemical properties, biological activities, and potential applications of these compounds. The continuous development and characterization of new quinoline-based compounds enrich the chemical space for drug discovery and material science applications (Shaikh, 2013).
Propriétés
IUPAC Name |
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)17(22)21-20-11-14-4-1-3-12-5-2-10-19-16(12)14/h1-11H,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYWPUNLBVDNET-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5603529.png)


![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)

![N'-(2,3-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5603563.png)

![3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5603594.png)
![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)

![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)
![2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5603646.png)
![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)